Benzoic acid, 5-(aminosulfonyl)-2-chloro-
Overview
Description
Benzoic acid, 5-(aminosulfonyl)-2-chloro- is an organic compound. It consists of a carboxyl group attached to a benzene ring . This compound exists as a crystalline, colorless solid under normal conditions . The term ‘benzoate’ refers to the esters and salts of this compound .
Synthesis Analysis
The synthesis of Benzoic acid, 5-(aminosulfonyl)-2-chloro- involves several steps. The raw materials of the synthetic route are salicylic acid and methyl salicylate . The synthetic route using methyl salicylate as starting materials possessed low yield . The synthetic route is composed mainly of etherification (phenol hydroxyl), sulfonyl chloride, amination, and esterification .Molecular Structure Analysis
The structure of a Benzoic acid, 5-(aminosulfonyl)-2-chloro- molecule consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions of Benzoic acid, 5-(aminosulfonyl)-2-chloro- can occur at the carboxyl group or even at the aromatic ring . By comparing the energy of the products, five kinds of reaction products with the lowest energy are selected, and then the OH radicals are added to obtain DHBA, resulting in four types of DHBAs .Physical And Chemical Properties Analysis
Benzoic acid, 5-(aminosulfonyl)-2-chloro- has a colorless appearance in its solid state, which is of a crystalline nature . The presence of the aromatic ring gives this compound a faintly pleasant odor . At a temperature of 130 °C, the density of this compound reduces to 1.075 grams per cubic centimeter .Scientific Research Applications
Oxidation and Kinetic Studies
Oxidation of Fursemide : Fursemide, chemically known as 4-chloro-2-(furan-2-ylmethylamino)-5-(aminosulfonyl) benzoic acid, was subjected to oxidation by diperiodatocuprate(III) in alkaline solutions. The study spectrophotometrically examined the kinetics of the reaction, revealing first-order dependence on the oxidant and fractional order on both fursemide and periodate. The study proposed a reaction mechanism involving the formation of a complex in a pre-equilibrium state, followed by decomposition into a free radical, which is further oxidized to yield the final products. Activation parameters of the reaction were also determined (Angadi & Tuwar, 2010).
Spectrophotometric Determination
Diazocoupling Reaction for Furosemide Detection : The study introduced two spectrophotometric methods for determining 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)benzoic acid (furosemide). The methods involved acid hydrolysis followed by diazotization and coupling with specific agents. These methods demonstrated high sensitivity and selectivity, and were successfully applied to the determination of furosemide in spiked human urine and pharmaceuticals (Tharpa, Basavaiah, & Vinay, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDSANAOYPHQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059144 | |
Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |
CAS RN |
97-04-1 | |
Record name | 5-(Aminosulfonyl)-2-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-aminosulfonylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-sulphamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-5-AMINOSULFONYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3HMU86N2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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